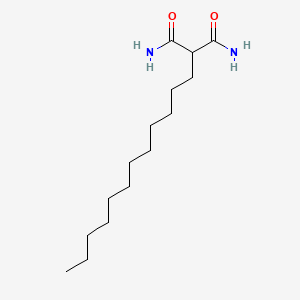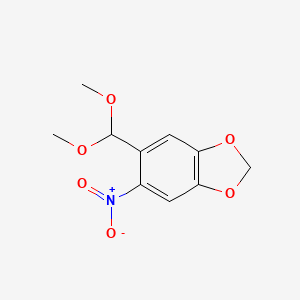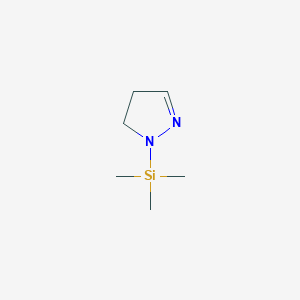
5-Ethenyl-2,3-dimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-2,3-dimethoxybenzoic acid: is an organic compound with the molecular formula C11H12O4 It is a derivative of benzoic acid, featuring two methoxy groups and an ethenyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-2,3-dimethoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethoxybenzoic acid.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and efficiency. This could include continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Ethenyl-2,3-dimethoxybenzoic acid can undergo oxidation reactions, particularly at the ethenyl group, to form corresponding epoxides or diols.
Reduction: Reduction of the ethenyl group can yield the corresponding ethyl derivative.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a strong base.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Ethyl derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Ethenyl-2,3-dimethoxybenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in synthetic chemistry.
Biology and Medicine: Research has explored the potential biological activities of derivatives of 2,3-dimethoxybenzoic acid, including antioxidant and antibacterial properties
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its functional groups allow for modifications that can tailor the properties of the final product.
Mechanism of Action
The mechanism of action of 5-Ethenyl-2,3-dimethoxybenzoic acid in biological systems is not fully elucidated. its derivatives have shown activity through mechanisms involving free radical scavenging and metal chelation . These activities are likely due to the presence of the methoxy and ethenyl groups, which can interact with reactive species and metal ions.
Comparison with Similar Compounds
2,3-Dimethoxybenzoic acid: Lacks the ethenyl group but shares the methoxy groups and benzoic acid core.
3,5-Dimethoxybenzoic acid: Similar structure but with methoxy groups at different positions.
2,5-Diethoxybenzoic acid: Similar but with ethoxy groups instead of methoxy groups.
Uniqueness: 5-Ethenyl-2,3-dimethoxybenzoic acid is unique due to the presence of the ethenyl group, which provides additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a compound of interest for various applications.
Properties
CAS No. |
110582-82-6 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-ethenyl-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-4-7-5-8(11(12)13)10(15-3)9(6-7)14-2/h4-6H,1H2,2-3H3,(H,12,13) |
InChI Key |
GSLVWYHIICDUJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






phosphoryl}oxy)benzoate](/img/structure/B14329330.png)
![({[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]methyl}amino)methanol](/img/structure/B14329335.png)
![Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N'-phenyl-](/img/structure/B14329338.png)
![6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B14329352.png)
![3-[4-(Dimethylamino)phenoxy]propanenitrile](/img/structure/B14329353.png)





